2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide
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Overview
Description
2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioxo group: This step might involve the use of sulfurizing agents such as Lawesson’s reagent.
N-phenylacetamide formation: This can be done through acylation reactions using phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinones: Compounds with similar core structures but different substituents.
Thioxoimidazolidinones: Compounds with similar thioxo groups.
Uniqueness
2-(1,3-dibenzyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Properties
IUPAC Name |
2-(1,3-dibenzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-23(26-21-14-8-3-9-15-21)16-22-24(30)28(18-20-12-6-2-7-13-20)25(31)27(22)17-19-10-4-1-5-11-19/h1-15,22H,16-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNVLCRLCDBLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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